4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
Overview
Description
an impurity of butoconazole
Scientific Research Applications
Corrosion Inhibition
A study by Chaouiki et al. (2020) explored the corrosion inhibiting properties of novel benzimidazole derivatives, including compounds structurally related to 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol, on mild steel in HCl solution. The findings indicated that these compounds, particularly those with chloride substitution, demonstrated effective anticorrosion capacity, with the best inhibitor showing 93% inhibition performance at a specific concentration. The study utilized various techniques like gravimetric, electrochemical, and scanning electron microscopy (SEM), supplemented by computational methods, to establish that these compounds are mixed-type inhibitors, effectively preventing both anodic and cathodic reactions (Chaouiki et al., 2020).
Antifungal Applications
Bondaryk et al. (2015) investigated the effectiveness of various tetrazole derivatives, including compounds similar to this compound, against Candida albicans. One of the derivatives showed potent inhibition of fungal growth, suggesting the potential of such structures in developing new antifungals. The study highlighted the significance of the KEX2 mutations in the resistance mechanism of C. albicans to these compounds (Bondaryk et al., 2015).
Crystal Structure Analysis
Attia et al. (2013) focused on the synthesis and crystal structure analysis of a compound structurally similar to this compound. The X-ray crystal structure of this compound was determined, providing insights into its molecular geometry and potential applications in the synthesis of imidazole-containing agents (Attia et al., 2013).
Molecular Docking and Bioactivity Analysis
Jayasheela et al. (2018) analyzed a promising anti-Candida agent, 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone (4-CPIPM), which is related to the compound of interest. The study encompassed characterization using various spectroscopic techniques, theoretical calculations, and molecular docking to explore its potent anti-Candida activity. This comprehensive approach provided insights into the electronic interactions, molecular docking, and binding energies relevant to its antifungal potential (Jayasheela et al., 2018).
Conformational and Interaction Studies
Rondino et al. (2016) examined the conformational landscape of (S)-1-(4-chlorophenyl)ethanol, which shares structural features with this compound. The study utilized resonant two-photon ionization spectroscopy and theoretical calculations to investigate the effects of chlorine substitution on molecular geometry and interaction strengths, contributing to understanding the molecular behavior of related compounds (Rondino et al., 2016).
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-imidazol-1-ylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZVMVZBIMHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449756 | |
Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67085-11-4 | |
Record name | α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67085-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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